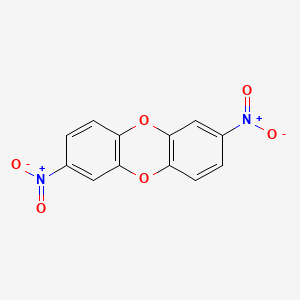

2,7-Dinitrodibenzo-p-dioxin

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

71400-33-4 |

|---|---|

Molecular Formula |

C12H6N2O6 |

Molecular Weight |

274.19 g/mol |

IUPAC Name |

2,7-dinitrodibenzo-p-dioxin |

InChI |

InChI=1S/C12H6N2O6/c15-13(16)7-1-3-9-11(5-7)20-10-4-2-8(14(17)18)6-12(10)19-9/h1-6H |

InChI Key |

AIEOWYUAULEJQF-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC3=C(O2)C=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC3=C(O2)C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Environmental Occurrence and Distribution Dynamics

Atmospheric Fate and Long-Range Transport of Dioxins

The atmospheric behavior of dioxins is a key factor in their global distribution. who.intnih.gov This class of compounds can be transported over long distances, reaching even remote regions like the Arctic. nih.govresearchgate.net The transport mechanism is influenced by the chemical's partitioning between the gas phase and atmospheric particles. nih.govnih.gov Less chlorinated dioxins tend to be more volatile and exist predominantly in the vapor phase, while more heavily chlorinated congeners are almost exclusively associated with particulate matter. nih.gov

The primary atmospheric removal processes for gas-phase dioxins are photolysis and reaction with hydroxyl (OH) radicals. nih.gov For particle-bound dioxins, the dominant removal mechanisms are wet and dry deposition. nih.gov The atmospheric lifetime of dioxins generally increases with the degree of chlorination, ranging from less than a day for some gas-phase congeners to over ten days for particle-associated forms, allowing for significant long-range transport. nih.gov

Model simulations indicate that while some deposition occurs locally (within 100 km of a source), the majority of dioxin emissions are transported over longer distances. nih.gov This is true even for sources with lower plume heights, such as waste incinerators and diesel trucks, emphasizing the importance of long-range transport for all source categories. nih.gov Factors like the particle size distribution of the emissions are critical, as they significantly influence deposition rates. nih.gov

While these principles are established for PCDDs, specific data on the atmospheric fate, reaction rates, and transport potential of 2,7-Dinitrodibenzo-p-dioxin are not available. Its properties would need to be determined to accurately model its atmospheric behavior.

Distribution and Accumulation in Environmental Matrices

Once deposited from the atmosphere or released directly, dioxins partition into various environmental compartments based on their physicochemical properties. epa.govwikipedia.org

Soil and Sediment Compartments

Soils and sediments are considered major environmental sinks for dioxins. who.intepa.govresearchgate.net Due to their very low water solubility and high affinity for organic matter, these compounds bind tightly to soil and sediment particles. epa.govwikipedia.orgepa.gov This strong adsorption results in very low mobility and leaching potential, leading to their persistence and accumulation in these compartments. epa.govnih.govresearchgate.net The half-life of dioxins in soil can range from months to many years. epa.govnih.gov

Studies on 2,7-dichlorodibenzo-p-dioxin (B167052), a chlorinated analogue, have shown it to be immobile in soil mobility studies. nih.gov It is expected that this compound would exhibit similar behavior, leading to its accumulation in the upper soil layers and in aquatic sediments. epa.gov These reservoirs can then act as long-term sources from which the compounds may be slowly released back into the environment. epa.gov

Aquatic Environments (e.g., water, wastewater)

In aquatic systems, the presence of dioxins in the water column is generally very low due to their hydrophobic nature. who.intnih.gov Most of the compound mass entering a water body through runoff, erosion, or atmospheric deposition will adhere to suspended particulate matter and ultimately be removed from the water column through sedimentation. nih.govepa.gov

A small fraction may remain dissolved in the water or volatilize back into the atmosphere, particularly for less halogenated congeners. nih.gov Photolysis is a potential degradation pathway for dioxins in sunlit surface waters, but its effectiveness decreases significantly with water depth. nih.govepa.gov The half-life of 2,3,7,8-TCDD in natural waters due to sunlight has been estimated to range from days to weeks depending on the season, but once associated with bottom sediments, degradation slows dramatically. nih.gov Specific data on the solubility, partitioning coefficients, and degradation rates for this compound in aquatic environments are currently lacking.

Particulate Matter and Fly Ash

Combustion processes, such as waste incineration, are primary sources of dioxins. env.go.jpnih.govwikipedia.org During these processes, dioxins are formed and subsequently adsorb onto fly ash and other fine particulate matter, which can then be released into the atmosphere. env.go.jpnih.govwikipedia.org The concentration and congener profile of dioxins in fly ash can vary significantly depending on the combustion conditions and the composition of the incinerated material. researchgate.netmdpi.com

Research on fly ash from municipal waste incinerators has identified numerous PCDD and PCDF congeners. mdpi.comnih.gov Studies have shown that dioxin concentrations can be significantly higher in fly ash collected from pollution control devices (like electrostatic precipitators) compared to bottom ash, indicating formation or condensation in cooler zones of the combustion system. researchgate.netnih.gov While these studies focus on chlorinated dioxins, it is conceivable that nitrated dioxins like this compound could be formed in processes involving nitrogen sources and dioxin precursors, though specific research and detection in fly ash have not been reported.

Modeling of Environmental Transport and Fate

Environmental fate models are crucial tools for understanding and predicting the transport, distribution, and persistence of chemicals like dioxins. ca.govnih.gov Multimedia fugacity models, such as CalTOX, are used to simulate the partitioning of a chemical between different environmental compartments, including air, water, soil, sediment, and biota. ca.gov These models require a range of chemical-specific physicochemical properties as inputs. ca.gov

Key Parameters for Environmental Modeling

| Parameter | Description | Relevance to Fate and Transport |

|---|---|---|

| Molecular Weight | The mass of one mole of the substance. | Influences diffusion and gravitational settling. |

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Determines the tendency of a chemical to volatilize from soil or water into the air. |

| Water Solubility | The maximum concentration of a chemical that will dissolve in pure water at a specific temperature. | Affects partitioning between water and other media like soil and sediment; influences leaching potential. |

| Octanol-Water Partition Coefficient (Kow) | The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase of a two-phase system at equilibrium. | Indicates the tendency of a chemical to partition into lipids (bioaccumulation) and organic matter in soil/sediment. |

| Organic Carbon-Water Partition Coefficient (Koc) | The ratio of the amount of chemical adsorbed per unit weight of organic carbon in the soil or sediment to the concentration of the chemical in solution at equilibrium. | Describes the tendency of a chemical to bind to organic matter in soil and sediment, controlling its mobility. |

| Henry's Law Constant | A measure of the partitioning of a chemical between air and water. | Governs the rate of volatilization from water bodies. |

| Photolysis Rate | The rate at which a chemical is broken down by light. | A key degradation process in the atmosphere and surface waters. |

| Biodegradation Rate | The rate at which a chemical is broken down by microorganisms. | A key degradation process in soil, sediment, and water. |

This table outlines the general input parameters required for environmental fate modeling of organic compounds. Specific, experimentally-derived values for this compound are not available in the cited literature.

Atmospheric transport models are also used to simulate the movement of pollutants over long distances, considering factors like emission characteristics, meteorological conditions, and chemical transformations. nih.govnoaa.gov To accurately predict the environmental fate of this compound using these models, its specific physicochemical properties would first need to be determined through laboratory studies or quantitative structure-activity relationship (QSAR) estimations. ca.gov

Degradation and Transformation Pathways in Environmental Compartments

Biodegradation Mechanisms of Dibenzo-p-dioxins

The biodegradation of dibenzo-p-dioxins involves complex enzymatic systems that have evolved in microorganisms to break down these recalcitrant molecules. hep.com.cnproquest.com The primary modes of microbial attack are oxidative degradation under aerobic conditions and reductive dehalogenation in anaerobic environments. jst.go.jp These processes can lead to the cleavage of the stable ether bonds and the aromatic rings, ultimately resulting in less toxic or completely mineralized products. tandfonline.com

Bacteria represent a significant biological force in the degradation of dibenzo-p-dioxins, particularly those with lower levels of halogenation. uth.gr A number of bacterial strains have been isolated and characterized for their ability to transform or mineralize dioxin-related compounds. tandfonline.com These bacteria employ specialized enzymatic pathways to initiate the breakdown of the dioxin structure. bohrium.com

Under aerobic conditions, bacterial degradation of dibenzo-p-dioxins proceeds primarily through two major catabolic routes: lateral dioxygenation and angular dioxygenation. hep.com.cnproquest.combohrium.com The most crucial and well-studied mechanism for breaking down the stable dioxin structure is angular dioxygenation. nih.gov

This process is catalyzed by a class of enzymes known as Rieske non-heme iron oxygenases. nih.gov These enzymes attack the aromatic ring at a carbon atom adjacent to the ether bridge and the ether-bond-carrying carbon itself. tandfonline.comnih.gov This angular attack incorporates two oxygen atoms, leading to the formation of unstable hemiacetals which results in the irreversible cleavage of the otherwise recalcitrant aryl ether bond. tandfonline.comnih.gov The resulting intermediates, such as 2,2',3-trihydroxybiphenyl or 2,2',3-trihydroxydiphenyl ether derivatives, are then further processed through meta-cleavage pathways. nih.gov This initial dioxygenase attack is a critical step that opens the door for further degradation and eventual mineralization into carbon dioxide and water. tandfonline.com

In anaerobic environments like sediments and certain soils, a different primary mechanism for dioxin transformation occurs: reductive dehalogenation. nih.govresearchgate.net This process is particularly important for highly chlorinated dioxins, which are resistant to aerobic attack. researchgate.net Reductive dehalogenation involves the removal of chlorine atoms from the dioxin molecule and their replacement with hydrogen atoms. nih.govresearchgate.net

This reaction is a form of anaerobic respiration known as dehalorespiration, where certain bacteria use chlorinated compounds as terminal electron acceptors to conserve energy for growth. nih.govrutgers.edu The process sequentially removes chlorine atoms, leading to the formation of lower-chlorinated congeners. nih.govresearchgate.net These less-chlorinated dioxins are generally less toxic and, importantly, more susceptible to subsequent degradation by aerobic bacteria. nih.govrutgers.edu Therefore, anaerobic reductive dehalogenation can be a critical first step in the complete detoxification of sites contaminated with polychlorinated dibenzo-p-dioxins (PCDDs). nih.gov

Several bacterial genera have been identified as key players in the degradation of dibenzo-p-dioxins, each contributing through specific enzymatic capabilities.

Sphingomonas : Strains of Sphingomonas, such as S. wittichii RW1, are among the most extensively studied dioxin-degrading bacteria. researchgate.netasm.org They are renowned for their ability to utilize dibenzo-p-dioxin (B167043) and dibenzofuran (B1670420) as a sole source of carbon and energy through the angular dioxygenation pathway. asm.orgnih.gov The key enzyme, a dibenzofuran 4,4a-dioxygenase, is encoded on a megaplasmid and initiates the degradation cascade. asm.org Sphingomonas sp. strain KA1 has also been shown to degrade chlorinated dibenzo-p-dioxins in soil. oup.com

Pseudomonas : Various Pseudomonas species are capable of transforming dibenzo-p-dioxins. For example, Pseudomonas sp. strain HH69 can oxidatively cleave dibenzo-p-dioxin. nih.govasm.org Pseudomonas veronii PH-03 has demonstrated the ability to grow on monochlorinated dibenzo-p-dioxins. researchgate.net Pseudomonas mendocina strain NSYSU has been noted for its ability to degrade polychlorinated dibenzo-p-dioxins. hep.com.cn

Dehalococcoides : This genus is the primary group of bacteria known to carry out anaerobic reductive dehalogenation of dioxins. nih.govresearchgate.netwikipedia.org Strains like Dehalococcoides mccartyi and Dehalococcoides sp. strain CBDB1 can use highly chlorinated dioxins as electron acceptors, removing chlorine atoms and reducing their toxicity. nih.govresearchgate.netwikipedia.org This makes them crucial for the detoxification of anaerobic environments contaminated with PCDDs. researchgate.netoup.com Studies have shown Dehalococcoides ethenogenes strain 195 can dechlorinate various chlorinated aromatic pollutants, including tetrachlorodibenzo-p-dioxin. acs.org

Bacillus and Serratia : Research on bacteria from tropical contaminated soil has identified strains like Bacillus sp. SS2 and Serratia sp. SSA1 that can aerobically degrade dichlorinated dibenzo-p-dioxins. researchgate.net Their growth was linked to the disappearance of the dioxin and the release of chloride ions. researchgate.net

Other Genera : Other genera implicated in dioxin degradation include Burkholderia , which can co-metabolize dioxins, and Achromobacter . hep.com.cnresearchgate.netRhizobium and Proteiniphilum have also been associated with dioxin-degrading microbial communities.

Table 1: Role of Specific Bacterial Genera in Dibenzo-p-dioxin Degradation

| Genus | Degradation Pathway | Key Function/Example | References |

|---|---|---|---|

| Sphingomonas | Aerobic Angular Dioxygenation | Utilizes dibenzo-p-dioxin as a sole carbon source (S. wittichii RW1). | researchgate.net, asm.org, nih.gov |

| Pseudomonas | Aerobic Oxidation | Oxidatively cleaves dibenzo-p-dioxin (P. sp. HH69); degrades chlorodioxins (P. veronii PH-03). | hep.com.cn, researchgate.net, nih.gov |

| Dehalococcoides | Anaerobic Reductive Dehalogenation | Dechlorinates highly chlorinated dioxins to less toxic forms (D. mccartyi). | nih.gov, researchgate.net, wikipedia.org |

| Bacillus | Aerobic Degradation | Degrades 2,7-dichlorodibenzo-p-dioxin (B167052) (Bacillus sp. SS2). | researchgate.net |

| Serratia | Aerobic Degradation | Degrades 2,7-dichlorodibenzo-p-dioxin (Serratia sp. SSA1). | researchgate.net |

Fungi, particularly wood-rotting and other white-rot fungi, possess powerful enzymatic systems capable of degrading a wide spectrum of persistent organic pollutants, including dibenzo-p-dioxins. asm.orgscilit.com Their primary mechanism involves extracellular enzymes that generate highly reactive free radicals, which non-specifically attack the pollutant molecules. asm.org This capability extends to highly chlorinated dioxins that are often resistant to bacterial degradation. asm.org

The degradation of dibenzo-p-dioxins by white-rot fungi is primarily attributed to their extracellular lignin-modifying enzyme system, which includes Lignin (B12514952) Peroxidase (LiP) and Manganese Peroxidase (MnP). aalto.fiaimspress.com These enzymes are secreted during secondary metabolism and are key to the fungus's ability to break down lignin, a complex polymer in wood, but they also effectively degrade a wide array of xenobiotics. nih.govresearchgate.net

Lignin Peroxidase (LiP) : LiP is a heme-containing peroxidase that catalyzes the oxidation of various aromatic compounds, including dioxins. asm.orgacs.org It works by oxidizing its substrate to form an unstable aryl cation radical. asm.org In the case of 2,7-dichlorodibenzo-p-dioxin, LiP-catalyzed oxidation can initiate the cleavage of the ether bonds, leading to the formation of intermediates like 4-chloro-1,2-benzoquinone and ultimately resulting in the removal of chlorine atoms before the aromatic ring is cleaved. nih.gov

Manganese Peroxidase (MnP) : MnP is another key ligninolytic enzyme that requires Mn(II) as a substrate. asm.orgfrontiersin.org The enzyme oxidizes Mn(II) to Mn(III), which is then released and chelated by organic acids. researchgate.net This Mn(III) chelate acts as a powerful, diffusible oxidizer that can attack a wide range of phenolic and non-phenolic compounds, including dioxins and other environmental pollutants. frontiersin.orgresearchgate.net The degradation rate of 2,8-dichlorodibenzo-p-dioxin by several fungal strains was found to increase with higher MnP activity. scialert.net While some studies show efficient dioxin degradation by fungi producing MnP, others have noted that the direct addition of MnP enzyme preparations to contaminated soil did not always result in significant degradation, highlighting the complexity of in-situ applications. aalto.fi

The white-rot fungus Phanerochaete chrysosporium has been shown to degrade 2,7-dichlorodibenzo-p-dioxin and 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) using these peroxidases. asm.orgnih.gov Similarly, Phanerochaete sordida has demonstrated the ability to degrade a mixture of highly chlorinated dioxins and furans, with degradation percentages ranging from 40% to 76%. asm.orgasm.org

Table 2: Fungal Degradation of Dioxin Congeners

| Fungus | Dioxin Congener(s) | Degradation (%) | Reference |

|---|---|---|---|

| Phanerochaete sordida YK-624 | Mixture of Tetra- to Octa-CDDs | 40% - 76% | asm.org, asm.org |

| Various Screened Fungi (e.g., Strain 267) | 2,8-Dichlorodibenzo-p-dioxin | Up to 90% | scialert.net |

Fungal Degradation Pathways

Oxidative Cleavage and Dechlorination Reactions by Fungi

While specific studies on 2,7-Dinitrodibenzo-p-dioxin are limited, the degradation of analogous halogenated dioxins by fungi, particularly white-rot fungi, provides a well-established model for its breakdown. The primary mechanism is oxidative cleavage of the ether bonds of the dioxin structure, rather than direct denitration or dechlorination.

White-rot fungi, such as Phanerochaete chrysosporium, secrete powerful, non-specific extracellular enzymes as part of their lignin-degrading system. The key enzymes involved are lignin peroxidase (LiP) and manganese peroxidase (MnP). These enzymes generate highly reactive radicals that can attack the stable aromatic structure of dioxins.

The degradation process is initiated by the oxidative cleavage of the C-O-C ether linkages. For the analogous compound 2,7-dichlorodibenzo-p-dioxin (2,7-DCDD), LiP catalyzes the initial one-electron oxidation of the aromatic ring, leading to the formation of an unstable radical cation. This cation undergoes further reactions, resulting in the cleavage of the ether bond. This process does not immediately remove the substituents (nitro or chloro groups) but opens up the tricyclic structure, making it more susceptible to further degradation. While the term dechlorination is used for chlorinated dioxins, for this compound, the analogous initial attack is on the main ring structure rather than the nitro groups.

Other fungal enzymes, such as unspecific peroxygenases (UPOs) found in fungi like Agrocybe aegerita, also catalyze the H₂O₂-dependent cleavage of ethers. epa.govnih.gov These enzymes work through a proposed hydrogen abstraction and oxygen rebound mechanism, oxidizing ethers to unstable hemiacetals that subsequently hydrolyze, effectively breaking the ether bond. epa.gov This enzymatic action highlights a common strategy among fungi to degrade recalcitrant ether-containing pollutants. nih.gov

Identification and Characterization of Fungal Metabolites and Degradation Intermediates

The elucidation of degradation pathways relies on the identification of intermediate metabolites. Studies on the fungal degradation of chlorinated dioxins have successfully characterized these transient compounds.

In the degradation of 2,7-DCDD by Phanerochaete chrysosporium, the initial LiP-catalyzed oxidative cleavage of the dioxin ring yields two primary aromatic products: 4-chloro-1,2-benzoquinone and 2-hydroxy-1,4-benzoquinone. nih.gov These quinones are then subject to a series of reduction and methylation reactions. For instance, 4-chloro-1,2-benzoquinone is reduced to 1-chloro-3,4-dihydroxybenzene (a chlorocatechol). nih.gov This chlorocatechol can then be methylated and further oxidized by LiP to remove the chlorine atom, eventually leading to the formation of 1,2,4-trihydroxybenzene. nih.gov This key intermediate is then cleaved by intracellular enzymes. nih.gov

Similarly, for other chlorinated dioxins, chlorocatechols are frequently identified as major metabolites, indicating a common degradation route among various fungi. copernicus.orgnih.gov For example, the degradation of 2,3,7,8-TCDD by Phanerochaete sordida produces 4,5-dichlorocatechol. nih.gov A novel pathway for 2,3,7,8-TCDD degradation by Penicillium sp. QI-1 also identified 4,5-Dichlorocatechol and 1,2,4-Trihydroxybenzene as key intermediates before the ring is opened to form β-ketoadipic acid. unito.it

Based on these analogous pathways, the degradation of this compound would be expected to produce nitrated quinones and subsequently nitrocatechols as primary intermediates following the initial oxidative ether cleavage.

Table 1: Fungal Metabolites Identified from Analogous Dioxin Degradation

| Original Compound | Fungus | Key Intermediates |

| 2,7-Dichlorodibenzo-p-dioxin | Phanerochaete chrysosporium | 4-chloro-1,2-benzoquinone, 2-hydroxy-1,4-benzoquinone, 1-chloro-3,4-dihydroxybenzene, 1,2,4-trihydroxybenzene. nih.gov |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | Phanerochaete sordida | 4,5-dichlorocatechol. nih.gov |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | Penicillium sp. QI-1 | 4,5-Dichloro-1,2-benzoquinone, 4,5-Dichlorocatechol, 1,2,4-Trihydroxybenzene, β-ketoadipic acid. unito.it |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | Rigidoporus sp. FMD21 | 3,4-dichlorophenol. copernicus.orgnih.gov |

Enzymatic Dehalogenation and Associated Enzymes (e.g., 2-haloacid dehalogenase)

For this compound, the relevant enzymatic process is denitration, not dehalogenation. Fungi have evolved specific enzymes to handle nitroaromatic compounds, which are known for their toxicity and recalcitrance. dntb.gov.uaacs.org The key enzymes in this process are nitroreductases.

Fungal nitroreductases are flavoenzymes that typically contain either flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) as a cofactor. nih.govnih.gov They catalyze the reduction of nitro groups (-NO₂) to amino groups (-NH₂) using reducing equivalents from NADH or NADPH. nih.govnih.gov This reduction occurs in a stepwise manner, proceeding through highly reactive nitroso (-NO) and hydroxylamino (-NHOH) intermediates. acs.org

This two-electron transfer mechanism is considered a detoxification pathway, as the resulting amino-substituted aromatic compounds are generally less toxic and more amenable to further degradation. nih.gov Fungi like Phanerochaete chrysosporium are known to degrade nitroaromatic pollutants such as 2,4,6-trinitrotoluene (B92697) (TNT), and nitroreductases are believed to play an essential role in this process. acs.orgresearchgate.net

Nitroreductase enzymes have been identified and characterized in various fungi, including Saccharomyces cerevisiae (baker's yeast) and filamentous fungi like Aspergillus species. nih.govcdc.gov The study of these enzymes is crucial for developing bioremediation strategies for environments contaminated with nitrated compounds. cdc.govsigmaaldrich.cn

Optimization of Biodegradation Conditions (e.g., carbon-to-nitrogen ratio, pH, temperature)

The efficiency of fungal biodegradation is highly dependent on environmental conditions. Optimizing factors such as nutrient availability, pH, and temperature is critical for maximizing the degradation rate of pollutants like this compound.

Carbon-to-Nitrogen (C/N) Ratio: Fungal degradation of complex organic molecules is often an energy-intensive process. The availability of additional, more easily metabolizable carbon sources can significantly enhance the degradation of recalcitrant compounds in a process known as co-metabolism. For instance, the degradation of textile dyes by Phanerochaete chrysosporium was greatly improved by supplementing the medium with rice bran as an additional carbon source. nih.gov The optimization of the C/N ratio is crucial, as an imbalance can inhibit microbial activity.

pH and Temperature: Fungi exhibit optimal growth and enzymatic activity within specific pH and temperature ranges. Most fungi used in bioremediation, such as Pleurotus ostreatus, prefer slightly acidic conditions with a pH between 5.0 and 6.0 and temperatures ranging from 20°C to 30°C. nih.gov For the degradation of 2,3,7,8-TCDD by Penicillium sp. QI-1, the optimal conditions were found to be a temperature of 31°C and a pH of 7.4. unito.it Deviations from these optimal ranges can lead to reduced enzyme production and activity, thereby slowing down the degradation process. nih.gov

Table 2: Optimized Conditions for Fungal Degradation of Aromatic Pollutants

| Fungus | Pollutant(s) | Optimal Temperature | Optimal pH | Other Factors |

| Pleurotus ostreatus | General Pollutants | 20-30°C nih.gov | 5.0-6.0 nih.gov | Substrate nature is critical. nih.gov |

| Penicillium sp. QI-1 | 2,3,7,8-TCDD | 31°C unito.it | 7.4 unito.it | N/A |

| Ganoderma cupreum AG-1 | Azo Dye | 25-35°C nih.gov | N/A | Lower temperature range favored. nih.gov |

| Phanerochaete chrysosporium | Textile Dyes | N/A | N/A | Addition of rice bran as a carbon source enhanced degradation. nih.gov |

Photodegradation and Photochemical Transformation

Direct Photolysis Mechanisms

Direct photolysis is a significant abiotic degradation pathway for dioxins in the environment, occurring when the molecule directly absorbs light energy, leading to its decomposition. cdc.gov Dioxins, including chlorinated congeners, strongly absorb UV light, particularly at wavelengths below 300 nm, which are present in sunlight. nih.gov

The primary mechanism in the direct photolysis of halogenated dioxins is often reductive dehalogenation, where a carbon-halogen bond is broken. However, studies on fluorinated dibenzo-p-dioxins have shown that cleavage of the C-O ether bond is the major photodegradation pathway, with defluorination being a minor route. acs.org This suggests that for this compound, photolytic cleavage of the ether linkage is a highly probable mechanism, leading to ring-opening.

The efficiency of direct photolysis can be influenced by the medium. For example, 2,3,7,8-TCDD in herbicide formulations exposed to natural sunlight on surfaces like leaves or soil degrades rapidly, primarily through photochemical dechlorination. nih.gov The photolysis of 1,2,3,4-TCDD in hexane (B92381) solution follows pseudo-first-order kinetics, with the rate depending on the wavelength of UV light. nih.gov

Indirect Photodegradation Processes (e.g., radical intermediates, dye-sensitization)

Indirect photodegradation occurs when other chemical species in the environment, known as photosensitizers, absorb light and generate reactive intermediates that then attack the target pollutant.

Radical Intermediates: A major pathway for indirect photodegradation involves hydroxyl radicals (•OH). These highly reactive species are generated in sunlit natural waters through the photolysis of nitrate (B79036) (NO₃⁻) and nitrite (B80452) (NO₂⁻) ions. nih.govresearchgate.net The •OH radical can readily attack the aromatic rings of dioxins, initiating their degradation. nih.gov For chlorinated dioxins, this leads to the formation of hydroxylated intermediates. nih.gov The photolysis of nitrate and nitrite also produces the nitrogen dioxide radical (•NO₂), which can lead to the photonitration of aromatic compounds, adding another layer of complexity to the transformation of this compound. nih.gov Components of fly ash, such as zinc, aluminum, and copper oxides, can also act as photocatalysts, producing free radicals that promote dioxin degradation. frontiersin.org

Dye-Sensitization: Dissolved organic matter (DOM) in natural waters can act as a photosensitizer. Upon absorbing sunlight, DOM can be excited to a triplet state (³DOM*) which can then transfer its energy to the pollutant or generate other reactive oxygen species, like singlet oxygen, that can degrade the compound. cityu.edu.hk The photolysis of aromatic compounds can also be sensitized by dyes, which, upon excitation, can lead to the formation of radical cations and initiate degradation. sigmaaldrich.cn This process can be a significant transformation pathway for pollutants in sunlit aquatic environments. copernicus.org

Photodehalogenation versus Ring-Opening Reactions

The photochemical fate of this compound is determined by competing reaction pathways, primarily photodehalogenation (in the case of halogenated precursors) and ring-opening reactions. While specific studies on this compound are limited, the degradation mechanisms can be inferred from research on related nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) and polychlorinated dibenzo-p-dioxins (PCDDs).

For nitro-PAHs, the orientation of the nitro group relative to the aromatic ring is a critical factor in their photoreactivity. nih.gov Nitro groups that are forced into a perpendicular orientation due to steric hindrance from adjacent hydrogen atoms tend to be more photochemically reactive. nih.govwalshmedicalmedia.com This increased reactivity is often attributed to a light-activated rearrangement of the nitro group to a nitrite intermediate, which can then lead to further degradation. nih.gov In contrast, nitro-PAHs with a parallel orientation of the nitro group are generally more stable under light irradiation. nih.govwalshmedicalmedia.com In the case of this compound, the nitro groups are not in a sterically hindered position, suggesting they would likely adopt a more parallel orientation, which might imply a lower intrinsic photoreactivity compared to perpendicularly oriented nitro-PAHs.

Photodegradation of nitro-PAHs can lead to the formation of various photo-oxidation products, including quinones. nih.gov For instance, the photolysis of 9-nitroanthracene, which has a nitro group peri to two hydrogen atoms, primarily yields 9,10-anthraquinone through a proposed nitrite intermediate rearrangement. nih.gov

In the context of chlorinated dioxins, a common photodegradation pathway is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. researchgate.netmdpi.com However, for this compound, which lacks halogen substituents, this specific pathway is not applicable. Instead, the focus shifts to the cleavage of the dioxin ring. For some PCDDs, photocatalytic degradation has been shown to proceed via C-O bond cleavage, leading to the opening of the heterocyclic ring. nih.gov It is plausible that a similar ring-opening mechanism occurs for this compound, especially under photocatalytic conditions.

The degradation of 2,7-dichlorodibenzo-p-dioxin by the fungus Phanerochaete chrysosporium involves an initial oxidative cleavage of the dioxin ring, generating quinone intermediates. nih.gov While this is a biological process, it highlights the susceptibility of the dioxin ring structure to oxidative cleavage, a process that can also be initiated by photochemical reactions.

Therefore, for this compound, the primary photochemical degradation pathways are likely to involve reactions of the nitro groups and oxidative opening of the dibenzo-p-dioxin ring, rather than photodehalogenation. The specific products would depend on the reaction conditions, such as the presence of photosensitizers and the nature of the solvent.

Influence of Environmental Matrices and Wavelength on Photodegradation Rates

The rate at which this compound undergoes photodegradation in the environment is significantly influenced by the surrounding environmental matrix and the wavelength of the incident light. These factors can alter the reaction mechanisms and efficiencies.

Influence of Environmental Matrices:

Environmental matrices such as water, soil, and the presence of dissolved organic matter (DOM) like humic substances can have a profound effect on photodegradation rates.

Humic Substances: Dissolved humic substances, commonly found in natural waters, can act as photosensitizers, enhancing the photodegradation of nitroaromatic compounds. umich.eduumich.edu Studies on various nitroaromatics have shown that humic substances can increase sunlight-induced degradation rates by 2 to 26-fold compared to rates in distilled water. umich.edu This enhancement is often due to the ability of excited-state DOM to generate reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which can then react with the pollutant. mdpi.com The effect of humic acids can, however, also be inhibitory, acting as an inner filter that attenuates the light available for direct photolysis, depending on the absorbance spectrum of the compound. nih.gov For this compound, it is anticipated that humic substances would likely enhance its photodegradation in aqueous environments through photosensitization.

Soil and Sediments: When adsorbed to soil or sediment particles, the photodegradation rate of organic pollutants can be altered. The nature of the particle, its age, and the way the compound is bound can influence its photochemical fate. who.int Soil organic matter can play a dual role, similar to dissolved humic substances, by both sensitizing photoreactions and attenuating light. The fate and transport of dioxins in soil are affected by soil characteristics such as moisture content, pH, and organic matter content. nih.govmdpi.com

Solvents: The type of solvent can also influence photodegradation rates. Studies on nitro-PAHs have shown that degradation rates can vary significantly between different solvents like chloroform, dichloromethane, and acetonitrile. researchgate.net

Influence of Wavelength:

The wavelength of light is a critical factor as it determines the energy of the photons and whether a molecule can absorb them to become electronically excited.

Absorption Spectrum: Photochemical transformation of a compound can only occur if it absorbs light at the wavelengths present in the light source. Nitroaromatic compounds generally absorb strongly in the ultraviolet (UV) and blue spectral regions, making them susceptible to sunlight-induced phototransformation. umich.edu The photodegradation of a compound is also related to its absorption spectrum, and irradiating at different wavelengths can excite different chromophores within the molecule. researchgate.net

Wavelength-Dependent Degradation: Shorter wavelengths of light carry higher energy and are often more effective at breaking chemical bonds, potentially leading to higher photodegradation efficiencies. researchgate.net Studies on polychlorinated dibenzo-p-dioxins have utilized UV light at specific wavelengths, such as 254 nm and 302 nm, to induce degradation. mdpi.com The efficiency of degradation was found to be wavelength-dependent, with different wavelengths sometimes leading to the formation of different photoproducts. mdpi.com For instance, the photodegradation of 2,3,7,8-TCDD was found to be effective at both 254 nm and 302 nm, with the latter sometimes showing higher degradation rates in the presence of certain catalysts. mdpi.com

The following table summarizes the expected influence of various environmental factors on the photodegradation rate of this compound, based on data for related compounds.

| Environmental Factor | Expected Influence on Photodegradation Rate | Rationale/Mechanism |

| Humic Substances | Enhancement | Photosensitization, generation of reactive oxygen species (ROS). umich.edumdpi.com |

| Soil/Sediment Adsorption | Variable (Enhancement or Inhibition) | Can act as a photosensitizer or attenuate light. who.intnih.gov |

| Aqueous Solution (pure water) | Baseline Rate | Direct photolysis. |

| UV-B Wavelengths (280-315 nm) | High | Higher energy photons leading to more efficient bond cleavage. researchgate.net |

| UV-A Wavelengths (315-400 nm) | Moderate to High | Strong absorption by nitroaromatic compounds in this range. umich.edu |

| Visible Light (> 400 nm) | Low to Moderate | Absorption is generally lower in this range for many nitroaromatics. |

Abiotic Transformation Pathways (Excluding Photolysis)

While photolysis is a major degradation pathway for this compound in the presence of light, other abiotic transformation processes can contribute to its fate in the environment, particularly in compartments where light is absent, such as in deep soil layers and sediments.

Due to the high stability of the dibenzo-p-dioxin ring structure, abiotic degradation in the absence of light is generally a slow process. nih.gov These compounds are resistant to strong acids and alkalis. nih.gov However, certain chemical reactions can still occur.

Hydrolysis: Hydrolysis is generally not considered a significant degradation pathway for dibenzo-p-dioxins under typical environmental pH conditions due to the stability of the ether linkages.

Redox Reactions: In anoxic environments like sediments, reduction of the nitro groups can be a potential transformation pathway. Nitroaromatic compounds can undergo reduction to form amino derivatives. This process is often mediated by abiotic reductants present in the environment, such as reduced iron minerals.

Reactions with Other Chemicals: While specific data for this compound is unavailable, other persistent organic pollutants can react with naturally occurring substances. However, the high chemical stability of the dioxin core suggests that such reactions would be slow and likely not a primary degradation route.

The following table provides a qualitative assessment of the potential abiotic transformation pathways for this compound, excluding photolysis.

| Transformation Pathway | Environmental Compartment | Potential Significance |

| Hydrolysis | Water, Soil | Low |

| Nitro Group Reduction | Anoxic Sediments, Deep Soil | Moderate |

| Oxidation (non-photochemical) | Surface Water, Aerobic Soil | Low |

Advanced Analytical Methodologies and Spectroscopic Characterization

Sample Preparation and Extraction Techniques for Trace Analysis

The initial and most critical stage in the analysis of trace-level compounds like 2,7-Dinitrodibenzo-p-dioxin is the quantitative extraction from the sample matrix. The choice of technique depends on the matrix type (e.g., soil, water, biological tissue), the required detection limits, and laboratory throughput.

Solvent Extraction Methods (e.g., Solid-Phase Extraction)

Traditional solvent extraction methods, such as liquid-liquid extraction, have been widely used but are often time-consuming and require large volumes of high-purity organic solvents. researchgate.net Solid-Phase Extraction (SPE) offers a more efficient and environmentally friendly alternative.

In SPE, the sample is passed through a solid sorbent packed in a cartridge or disk, which retains the analyte of interest. Interfering components are washed away, and the target analyte is then eluted with a small volume of an appropriate solvent. For non-polar compounds like dioxins, C18-bonded silica (B1680970) or divinylbenzene (B73037) (DVB) polymer sorbents are commonly used. researchgate.netbiotage.com Automated SPE systems can process multiple samples, improving reproducibility and sample throughput. thermofisher.com For aqueous samples, a disk-type SPE approach is effective as it allows for the extraction of dioxins retained on the disk packing while also capturing any compounds attached to suspended particulates, ensuring the analysis of the "whole sample". biotage.com

Advanced Extraction Procedures

To further reduce extraction times and solvent consumption, several advanced instrumental techniques have been developed and validated for the extraction of dioxins and other POPs. researchgate.net

Accelerated Solvent Extraction (ASE®) / Pressurized Liquid Extraction (PLE): This is a widely accepted technique for extracting POPs from solid and semi-solid samples. researchgate.netnih.govresearchgate.net ASE/PLE uses conventional solvents (like toluene) at elevated temperatures (e.g., 80-180°C) and pressures (e.g., 100-150 bar). nih.govtheanalyticalscientist.com These conditions increase the efficiency and speed of the extraction process, allowing a complete extraction in under an hour with significantly less solvent compared to traditional methods like Soxhlet extraction. theanalyticalscientist.comnih.gov

Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. mdpi.com By operating above its critical temperature and pressure, CO₂ exhibits properties of both a liquid and a gas, allowing it to penetrate the sample matrix effectively. SFE is valued for being an environmentally friendly method. mdpi.com

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample matrix, accelerating the extraction process. mdpi.com The direct interaction of microwaves with polar molecules in the sample leads to rapid heating, enhancing the transfer of the analyte into the solvent. mdpi.com

Other Techniques: Methods like Headspace Solid-Phase Microextraction (HS-SPME) , Subcritical Water Extraction (SCWE) , and Ultrasound-Assisted Extraction (UAE) have also been applied to various natural products and pollutants, offering advantages in specific applications, such as reduced solvent use and applicability to thermolabile compounds. nih.gov

Table 1: Comparison of Advanced Extraction Techniques for Dioxin-like Compounds

| Technique | Typical Solvents | Extraction Time | Advantages | Disadvantages |

|---|---|---|---|---|

| Accelerated Solvent Extraction (ASE/PLE) | Toluene (B28343), Hexane (B92381), Dichloromethane | < 1 hour | Fast, automated, low solvent use. researchgate.nettheanalyticalscientist.com | High initial instrument cost. |

| Soxhlet Extraction | Toluene, Hexane | 16-24 hours | Established, robust, effective. theanalyticalscientist.comnih.gov | Very slow, high solvent consumption. theanalyticalscientist.com |

| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ (often with co-solvents) | 30-120 minutes | "Green" technique, non-toxic solvent. mdpi.com | May require co-solvents for non-polar compounds. |

| Microwave-Assisted Extraction (MAE) | Hexane, Acetone | 15-30 minutes | Very fast, reduced solvent use. mdpi.com | Not suitable for all matrices; requires polar molecules for efficient heating. |

Clean-up and Purification Strategies for Complex Environmental and Biological Matrices

Following extraction, the sample extract contains the target analyte along with a multitude of co-extracted interfering compounds (e.g., lipids, pigments, other organic pollutants). nih.gov An extensive multi-step cleanup procedure is essential to isolate the dioxin fraction prior to instrumental analysis. fms-inc.com This is arguably the most critical and laborious part of dioxin analysis.

The "gold standard" cleanup involves a multi-column chromatographic system. A typical automated or manual process includes:

Acid/Base Modified Silica Gel Column: The extract is first passed through a column containing layers of silica gel modified with sulfuric acid and sodium hydroxide. This step effectively removes the bulk of organic matrix components through oxidation and other reactions. env.go.jpsigmaaldrich.com

Alumina (B75360) Column: An alumina column is used to separate the dioxins from other compounds like polychlorinated biphenyls (PCBs). env.go.jpnih.gov

Activated Carbon Column: The final and most selective step uses a carbon-based sorbent. The planar structure of dioxins allows them to be strongly retained on the carbon, while non-planar interferences pass through. The column is then back-flushed with a strong solvent like toluene to elute the purified dioxin fraction. env.go.jpsigmaaldrich.com

For lipid-rich biological samples, additional steps such as gel-permeation chromatography (GPC) or sulfuric acid treatment of the extract may be required to remove fats that would otherwise overwhelm the cleanup columns. researchgate.netnih.gov

Chromatographic and Mass Spectrometric Techniques for Identification and Quantification

The final analytical step involves the separation, identification, and quantification of the target compound. Due to the presence of numerous isomers and the need for extremely low detection limits, the combination of high-resolution gas chromatography and mass spectrometry is indispensable. nih.gov

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC/MS)

High-Resolution Gas Chromatography (HRGC), also known as capillary gas chromatography, is used to separate the individual dioxin congeners from one another. This is achieved using long (e.g., 60 meters) capillary columns with specific stationary phases, such as a 5% phenyl-substituted polysiloxane (e.g., DB-5). chromatographyonline.com The gas chromatograph separates compounds based on their boiling points and interaction with the stationary phase. The separated compounds then enter a mass spectrometer (MS), which acts as a highly sensitive and selective detector. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fingerprint for identification and quantification. nih.gov

High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC/HRMS)

For regulatory compliance and unambiguous identification at ultra-trace levels, High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is the universally recognized "gold standard" technique. chromatographyonline.comchromatographyonline.comwaters.comnih.gov This method is mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) in methods 1613B and 8290A for the analysis of chlorinated dioxins. chromatographyonline.comepa.gov

The key advantage of HRMS, typically using a double-focusing magnetic sector instrument, is its ability to measure mass with very high accuracy (to four or five decimal places). researchgate.net This high resolving power (≥10,000) allows the instrument to differentiate between the exact mass of the target dioxin congener and the mass of interfering ions that may have the same nominal mass, providing exceptional selectivity and reducing the likelihood of false positives. env.go.jpalsglobal.eu

Quantification is performed using the isotope dilution method, where a known amount of a stable isotope-labeled analog of the target compound (e.g., ¹³C₁₂-labeled dioxin) is added to the sample before extraction. By measuring the ratio of the native analyte to its labeled internal standard, precise quantification can be achieved, correcting for any analyte losses during the extensive sample preparation and cleanup procedures. fms-inc.comwaters.com

Table 2: Representative HRGC/HRMS Parameters for Dioxin Analysis

| Parameter | Typical Setting/Value |

|---|---|

| GC Column | 60 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5 or equivalent) mdpi.com |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| MS Instrument | Double-focusing magnetic sector |

| Ionization Mode | Electron Impact (EI) |

| Mass Resolution | ≥ 10,000 (10% valley definition) env.go.jp |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Quantification | Isotope Dilution Method fms-inc.com |

Isotope Dilution Methods for Enhanced Quantification Accuracy

Isotope dilution mass spectrometry (IDMS) is the cornerstone for achieving high accuracy and precision in the quantification of dioxins, including this compound. This technique is recognized as the "gold standard" in the field. The methodology involves spiking a sample with a known quantity of a stable isotope-labeled analogue of the target compound before any extraction or cleanup procedures are initiated. For dioxin analysis, ¹³C-labeled standards of all 2,3,7,8-substituted congeners are available.

The core principle of isotope dilution is that the native analyte and its isotopically labeled counterpart exhibit nearly identical chemical and physical properties. Consequently, they behave similarly during extraction, cleanup, and chromatographic separation. Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the isotope-labeled standard. By measuring the ratio of the native analyte to the labeled standard in the final extract using a mass spectrometer, the initial concentration of the native analyte in the sample can be calculated with high accuracy, effectively correcting for procedural losses.

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) has traditionally been the reference technique for these analyses, as stipulated in methods like EPA Method 1613B. This approach offers exceptional selectivity and sensitivity, allowing for the quantification of dioxins at very low concentrations. More recently, triple quadrupole gas chromatography-mass spectrometry (GC-MS/MS) has emerged as a viable and more cost-effective alternative to HRGC/HRMS, also employing the isotope dilution technique to ensure reliable quantification.

Evaluation of Detection Limits and Method Sensitivity

The extreme toxicity associated with some dioxin congeners necessitates analytical methods with exceptionally low detection limits. For polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), detectable quantities are often required to be in the upper femtogram (10⁻¹⁵ g) to low picogram (10⁻¹² g) range. The sensitivity of a method is crucial for accurately assessing the presence of these compounds in various environmental matrices.

Several factors influence the method detection limit (MDL), including the sample matrix, the level of interferences, and the specific instrumentation used. High-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) is renowned for its sensitivity. For instance, EPA Method 8280B can quantify individual dioxins in water samples at levels between 10 and 50 parts per trillion (ppt), while specialized methods for air analysis, such as EPA Method TO-9A, can achieve quantification as low as 0.2 picograms per cubic meter (pg/m³).

Bioanalytical methods, while often used for screening, also demonstrate remarkable sensitivity. The Chemically Activated Luciferase Expression (CALUX) bioassay, for example, reports a limit of detection of 50 femtograms (fg) for 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). The following table summarizes typical detection and quantification limits for dioxin analysis using various techniques.

Interactive Data Table: Detection Limits for Dioxin Analysis

| Analytical Technique | Matrix | Typical Detection/Quantification Limit |

|---|---|---|

| HRGC/HRMS | Water | 10-50 ppt (B1677978) |

| HRGC/HRMS | Air | ~0.2 pg/m³ |

| HRGC/LRMS | Fuel Oil/Sandust | 0.13 ppt (for ¹³C₁₂-labeled TCDD) |

| CALUX Bioassay | Sample Extract | 50 fg (for TCDD) |

| ELISA | Sample Extract | 25-100 pg |

Complementary Spectroscopic Characterization Techniques for Structural Elucidation of Metabolites and Intermediates

The metabolic fate of this compound is a critical area of research for understanding its toxicological profile. While extensive studies exist on the metabolism of chlorinated dioxins, specific research detailing the metabolites and intermediates of this compound is not prominent in the scientific literature.

For context, studies on analogous chlorinated compounds, such as 2,7-Dichlorodibenzo-p-dioxin (B167052), have shown that metabolism in rats proceeds via hydroxylation, yielding monohydroxy, dihydroxy, and monochloro-dihydroxy derivatives. nih.gov However, the presence of nitro functional groups in this compound suggests that its metabolic pathways could be significantly different. Nitroaromatic compounds often undergo metabolic reduction of the nitro groups to form nitroso, hydroxylamino, and ultimately amino derivatives, which can then be subject to further conjugation reactions.

The structural elucidation of such potential metabolites would rely on a suite of complementary spectroscopic techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry is indispensable for determining the elemental composition of metabolites. Tandem MS (MS/MS) experiments would be used to fragment the metabolite ions, providing structural information based on the resulting fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for unambiguously determining the complete chemical structure of isolated metabolites. Techniques like COSY, HSQC, and HMBC would help establish connectivity between atoms and confirm the positions of metabolic modifications on the dibenzo-p-dioxin (B167043) core.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can provide valuable information about the functional groups present in metabolites. semanticscholar.org For instance, the disappearance of nitro group stretching frequencies and the appearance of N-H stretching bands could confirm the reduction of nitro groups to amines.

Without experimental data on the actual biotransformation of this compound, the precise structure of its metabolites remains speculative.

Rigorous Sampling Procedures and Quality Control in Environmental Analytical Chemistry

The reliability of any analytical data for this compound is fundamentally dependent on rigorous sampling procedures and a comprehensive quality assurance/quality control (QA/QC) program. env.go.jp Given the ultra-trace levels at which these compounds are typically found, preventing contamination during sample collection and handling is paramount.

Sampling Procedures: Standardized protocols, such as those outlined in EPA Method 8280 and Method 23, dictate the specific requirements for sample collection. nih.govepa.gov

Containers: Samples must be collected in glass containers to prevent adsorption of the analytes onto plastic surfaces. nih.gov

Equipment: All sampling equipment must be scrupulously cleaned and free of materials like Tygon tubing, rubber, or other potential sources of organic contamination. nih.gov

Blanks: Field blanks and trip blanks are collected to assess potential contamination introduced during sampling, transport, and storage.

Representativeness: A series of collections may be necessary to obtain a representative sample that accurately reflects the average concentration of the analyte in the matrix being studied.

Quality Control in the Laboratory: A stringent QC regimen is essential to ensure the accuracy and defensibility of the analytical results.

Internal Standards: As discussed, isotopically labeled surrogate standards are added to every sample before extraction to monitor and correct for recovery. epa.gov

Method Blanks: A laboratory method blank, consisting of a clean matrix, is processed alongside every batch of samples to check for contamination introduced within the laboratory.

Calibration: Instruments like the GC/MS must be calibrated daily, and the calibration must be verified throughout the analytical run to ensure stable and accurate quantification.

Recovery: The recovery of the labeled surrogate standards must fall within a specified range (e.g., 60% to 120% for confirmatory methods) for the data to be considered valid.

These meticulous procedures are critical for generating high-quality, reliable data in the ultra-trace analysis of this compound.

Molecular and Mechanistic Studies

Aryl Hydrocarbon Receptor (AhR) Binding and Activation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of many dioxin-like compounds. The process typically involves ligand binding, conformational changes, nuclear translocation, and binding to Xenobiotic Responsive Elements (XREs) to regulate gene expression. However, studies specifically investigating these interactions for 2,7-Dinitrodibenzo-p-dioxin could not be found.

Ligand-Receptor Interaction Dynamics and Binding Affinity Studies

There are no available studies that characterize the binding affinity or the interaction dynamics between this compound and the Aryl Hydrocarbon Receptor. Research into the potency of dioxin-like compounds often involves comparative binding affinity studies, but data for the 2,7-dinitro congener is not present in the reviewed literature.

Conformational Changes and Nuclear Translocation upon Ligand Binding

The binding of a ligand to the AhR typically induces a conformational change, dissociation from a cytosolic protein complex, and subsequent translocation of the ligand-receptor complex into the nucleus. There is no specific research available that describes or provides data on whether this compound can induce these conformational changes or promote the nuclear translocation of the AhR.

Xenobiotic Responsive Element (XRE) Binding and Transcriptional Regulation

Once in the nucleus, the activated AhR complex binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs), initiating the transcription of target genes. Scientific literature detailing whether the this compound-AhR complex can bind to XREs and regulate transcription is not available.

Enzyme Induction Mechanisms in Cellular and Model Systems

A well-known consequence of AhR activation by dioxin-like compounds is the induction of various drug-metabolizing enzymes, including Phase I and Phase II enzymes. This response is a key element in the toxic mechanism of these compounds.

Induction of Cytochrome P450 Isoforms (e.g., CYP1A1, CYP1A2, CYP1B1)

The induction of Cytochrome P450 isoforms, particularly CYP1A1, CYP1A2, and CYP1B1, is a hallmark of exposure to potent AhR agonists. Extensive searches of scientific databases did not yield any studies that have investigated or reported on the induction of these specific Cytochrome P450 isoforms in response to exposure to this compound. Therefore, no data tables on its enzyme-inducing potential can be provided.

Induction of Other Drug-Metabolizing and Phase II Conjugating Enzymes (e.g., UDP-glucuronyl transferase, Aldehyde dehydrogenase, Glutathione S-transferase, DT-diaphorase)

AhR activation can also lead to the induction of Phase II conjugating enzymes, which are involved in the detoxification and elimination of xenobiotics. There is no available research or data concerning the ability of this compound to induce enzymes such as UDP-glucuronyl transferase, Aldehyde dehydrogenase, Glutathione S-transferase, or DT-diaphorase.

Regulatory Pathways Influencing Enzyme Expression (e.g., Mitogen-Activated Protein Kinase (MAPK) pathways)

The expression of enzymes involved in the metabolism of xenobiotics, including dioxins, is a complex process regulated by a variety of signaling pathways. While the aryl hydrocarbon receptor (AhR) is the primary mediator of dioxin toxicity, cross-talk with other signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathways, can significantly influence the cellular response. Research on dioxins, predominantly on 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), has revealed that these compounds can activate MAPK pathways, which in turn can modulate AhR-dependent gene expression. researchgate.netnih.gov

The MAPK family, including extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, are crucial regulators of cellular processes like proliferation, differentiation, and apoptosis. Studies have shown that TCDD can induce the activation of ERKs and JNKs. researchgate.netrsc.org Interestingly, this activation can occur through both AhR-dependent and AhR-independent mechanisms. researchgate.net In some cellular contexts, the activation of MAPKs by TCDD has been found to be essential for the subsequent induction of AhR-dependent genes, such as cytochrome P450 1A1 (CYP1A1). researchgate.net

| MAPK Pathway | Observed Effect with TCDD | Potential Implication for this compound |

|---|---|---|

| Extracellular signal-regulated kinases (ERKs) | Activation observed in various cell types. rsc.org | May contribute to the regulation of cell proliferation and survival in response to exposure. |

| c-Jun N-terminal kinases (JNKs) | Activation reported, can be AhR-independent. nih.gov | Could be involved in stress responses and apoptosis following exposure. |

| p38 MAPKs | Activation is not consistently observed with TCDD. researchgate.net | May not be a primary pathway activated by this class of compounds. |

Computational Chemistry and Theoretical Modeling of Dioxin Interactions

In the absence of extensive experimental data for this compound, computational chemistry and theoretical modeling provide valuable tools to predict its interactions with biological molecules and to understand its chemical properties. These in silico methods can offer insights into the molecular mechanisms of toxicity and guide further experimental investigations.

Molecular Docking and Dynamics Simulations for AhR Binding and Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For dioxins, docking simulations are crucial for understanding their binding to the ligand-binding pocket of the AhR. The binding affinity of a dioxin congener to the AhR is a key determinant of its toxic potency. nih.gov

While specific molecular docking studies for this compound are not available, the methodology has been applied to other dioxins and AhR ligands. These studies have helped to identify the key amino acid residues in the AhR binding pocket that interact with the ligand and stabilize the complex. Molecular dynamics simulations can further refine the docked poses and provide insights into the conformational changes that occur upon ligand binding, as well as the stability of the ligand-receptor complex over time.

The table below presents a hypothetical molecular docking result for this compound with the human AhR, based on the principles of ligand-protein interactions and data from other dioxin congeners.

| Parameter | Hypothetical Value for this compound | Significance |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | Indicates the predicted stability of the ligand-receptor complex. A more negative value suggests stronger binding. |

| Key Interacting Residues | His337, Phe324, Ser365 | Represents the amino acids in the AhR binding pocket that are predicted to form important interactions (e.g., hydrogen bonds, pi-pi stacking) with the ligand. |

| Inhibitory Constant (Ki) | Low micromolar (µM) range | A theoretical measure of the concentration of the ligand required to inhibit the binding of another molecule by 50%. A lower Ki indicates a higher binding affinity. |

Quantum Chemical Calculations of Reactivity, Stability, and Conformational Energetics

Quantum chemical calculations, based on the principles of quantum mechanics, can be used to determine the electronic structure and properties of molecules. For this compound, these methods can provide valuable information about its reactivity, stability, and the energy of different spatial arrangements of its atoms (conformational energetics).

These calculations can predict parameters such as the molecule's electrostatic potential, which can indicate regions that are more likely to interact with other molecules, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are related to its chemical reactivity. Conformational analysis can reveal the most stable three-dimensional shape of the molecule, which is crucial for its interaction with the AhR binding pocket. While specific quantum chemical studies on this compound are scarce, the principles have been applied to other nitroaromatic compounds and chlorinated dioxins. researchgate.netnih.gov

The following table provides an example of the type of data that could be generated from quantum chemical calculations for this compound.

| Quantum Chemical Parameter | Illustrative Predicted Value | Physicochemical Significance |

|---|---|---|

| Dipole Moment (Debye) | ~3.5 D | Indicates the polarity of the molecule, which influences its solubility and intermolecular interactions. |

| HOMO-LUMO Energy Gap (eV) | ~4.2 eV | Relates to the chemical reactivity and stability of the molecule. A larger gap suggests greater stability. |

| Conformational Energy Barrier (kcal/mol) | Relatively low | Suggests the molecule may have some flexibility, which could be relevant for fitting into the AhR binding pocket. |

Environmental Remediation Research Approaches

Bioremediation Strategies for Contaminated Matrices

Bioremediation leverages the metabolic capabilities of microorganisms and plants to break down or sequester contaminants. It is considered an environmentally sound and cost-effective approach for managing dioxin-contaminated sites. mdpi.comnih.gov

Bioaugmentation involves introducing specific, cultured microorganisms into a contaminated environment to enhance the degradation of target pollutants. mdpi.com Numerous studies have isolated and characterized microbial strains with the ability to degrade chlorinated dioxins, which are structurally similar to nitrated dioxins.

The primary mechanisms for microbial dioxin degradation are oxidative degradation by aerobic bacteria and fungi, and reductive dechlorination by anaerobic microorganisms. researchgate.net Fungi, particularly white-rot fungi, have been extensively studied for their ability to produce potent extracellular enzymes like lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), which can oxidize a wide range of persistent organic pollutants.

Research on 2,7-dichlorodibenzo-p-dioxin (B167052) (2,7-DCDD), a structural analog of 2,7-Dinitrodibenzo-p-dioxin, has identified several effective fungal strains. The white-rot fungus Phanerochaete chrysosporium has been shown to degrade 2,7-DCDD through a multi-step pathway involving oxidative cleavage of the dioxin ring, catalyzed by LiP. nih.gov This initial cleavage generates intermediates such as 4-chloro-1,2-benzoquinone and 2-hydroxy-1,4-benzoquinone, which are further metabolized. nih.gov Similarly, Phanerochaete sordida YK-624 and various species of Phlebia have demonstrated significant capabilities in mineralizing 2,7-DCDD to CO2. nih.govresearchgate.net

The following table summarizes key fungal strains identified in research for their potential in degrading 2,7-DCDD.

| Fungal Strain | Key Findings | Reference |

| Phanerochaete chrysosporium | Degrades 2,7-DCDD via oxidative cleavage catalyzed by lignin peroxidase (LiP). | researchgate.netnih.gov |

| Phanerochaete sordida YK-624 | Shows enhanced degradation of 2,7-DCDD, particularly with the addition of fungal culture filtrates. | researchgate.net |

| Phlebia sp. MG-60 | Demonstrated high cumulative ¹⁴CO₂ evolution from ¹⁴C-labeled 2,7-DCDD over a 30-day period. | nih.gov |

| Phlebia lindtneri | Converted a significant amount of 2,7-DCDD to ¹⁴CO₂ in laboratory studies. | nih.gov |

| Unidentified Strain MZ-227 | Exhibited the highest rate of ¹⁴CO₂ evolution from 2,7-DCDD among several tested strains. | nih.gov |

These findings suggest that bioaugmentation with specialized fungal strains could be a viable strategy for remediating sites contaminated with di-substituted dioxins like this compound.

Biostimulation aims to enhance the activity of indigenous contaminant-degrading microorganisms by adding nutrients, electron acceptors, or other growth-limiting substances. mdpi.com This approach can be more cost-effective than bioaugmentation as it utilizes the existing microbial community, which is already adapted to the site conditions.

For dioxin bioremediation, the addition of nutrients is critical to support microbial growth and enzymatic activity. The carbon-to-nitrogen (C/N) ratio is a key parameter, with optimal ratios for the biodegradation of organic contaminants typically ranging between 10 and 40. mdpi.com In a study investigating the degradation of 2,7-DCDD by Phanerochaete sordida YK-624, it was found that the addition of culture filtrates from other fungi could enhance the degradation rate. researchgate.net The decrease in 2,7-DCDD after three weeks was 30% in cultures containing the filtrate, compared to only 15% in the culture of P. sordida alone. researchgate.net This suggests that metabolic byproducts or enzymes present in the filtrates can stimulate the degradation process.

While general nutrient amendments like nitrogen and phosphorus sources are commonly used, the presence of other organic compounds can also stimulate co-metabolism. For instance, some microorganisms degrading herbicides like 2,4-D and 2,4,5-T, which are structurally related aromatic compounds, may also be stimulated to metabolize dioxins present in the same soil. nih.gov

Biocomposting is a managed process that utilizes microbial activity under thermophilic conditions to decompose organic matter and associated contaminants. nih.gov It has been successfully applied to treat soils contaminated with a range of organic pollutants, including dioxins. neptjournal.comnih.gov The process typically involves mixing the contaminated soil with organic amendments like food waste, wood chips, or agricultural waste to provide the necessary carbon, nutrients, and structure for microbial activity. neptjournal.com

The high temperatures achieved during the thermophilic phase of composting (above 45°C) can enhance the bioavailability and degradation rates of persistent compounds. nih.gov Studies on soils contaminated with polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) have demonstrated high removal efficiencies. For example, aerobic composting has achieved treatment efficiencies between 65% and 85%. nih.gov In one laboratory-scale study, the biodegradation efficiency of PCDD/Fs reached approximately 95.8–99.7% after 42 days of incubation. mdpi.com Another study using co-composting with food waste resulted in a 70% degradation of PCDD/Fs in 49 days. neptjournal.com

The effectiveness of biocomposting depends on controlling key parameters such as temperature, moisture, oxygen content, and the C/N ratio to maintain optimal conditions for the microbial community. mdpi.com

Phytoremediation is a green technology that uses plants and their associated rhizosphere microorganisms to remove, contain, or degrade environmental contaminants. nih.gov For dioxins, several mechanisms are relevant, including phytoextraction (uptake by roots and translocation to shoots), rhizodegradation (breakdown of contaminants in the root zone by microbial activity stimulated by the plant), and phytodegradation (breakdown of contaminants within the plant tissues). nih.govnih.gov

Research has shown that certain plant species have a notable ability to take up and translocate dioxins. Plants from the cucumber family (Cucurbitaceae), such as zucchini and pumpkin, have demonstrated higher abilities for dioxin translocation compared to many other crops. epa.gov Vetiver grass (Chrysopogon zizanioides) has also been identified as a promising candidate for phytoremediation due to its high biomass and ability to accumulate dioxins in its roots. researchgate.net

A study on an aged contaminated soil showed that the cultivation of tall fescue (Festuca arundinacea) significantly reduced the concentrations of nearly all 17 toxic PCDD/F congeners by 11–24% over 18 months. nih.gov This reduction was primarily attributed to enhanced biodegradation in the rhizosphere. nih.gov

| Plant Species | Family | Key Findings on Dioxin Phytoremediation | Reference |

| Zucchini (Cucurbita pepo) | Cucurbitaceae | Shows a high ability to translocate certain dioxin congeners from roots to shoots. | epa.gov |

| Tall Fescue (Festuca arundinacea) | Poaceae | Significantly reduced soil concentrations of PCDD/Fs, with calculated half-lives of 2.5 to 5.8 years. | nih.gov |

| Vetiver Grass (Chrysopogon zizanioides) | Poaceae | Accumulates dioxins effectively in its root system, with uptake correlated to growth rate. | researchgate.net |

Advanced Treatment Technologies for Dioxin-Containing Waste Streams

Beyond in-situ bioremediation, various engineered systems have been developed to treat waste streams, particularly wastewater, that contain dioxins.

Dioxins can enter municipal and industrial wastewater streams from various sources, and during treatment, these hydrophobic compounds tend to attach to sludge. epa.gov Conventional wastewater treatment plants (WWTPs) can achieve good removal of PCDD/Fs, but their efficiency can be limited by the solid retention time and the presence of suspended solids in the final effluent. nih.gov

Advanced treatment technologies, such as membrane bioreactors (MBRs), offer significantly improved performance. MBRs combine activated sludge treatment with membrane filtration, which allows for complete removal of suspended solids from the effluent and the application of much longer solid retention times. nih.gov A comparative study showed that an MBR was capable of removing PCDD/Fs to below detection limits in the effluent (permeate). This high efficiency was attributed to both the complete solids removal and the enhanced bioconversion of the compounds due to the prolonged retention times. nih.gov

The following table compares the removal efficiency of conventional activated sludge (CAS) systems and membrane bioreactors (MBR) for dioxins in wastewater.

| Treatment Technology | Key Operational Feature | Dioxin Removal Efficiency | Effluent Quality | Reference |

| Conventional Activated Sludge (CAS) | Lower solid retention time; secondary clarifier for solids separation. | Good, but limited by suspended solids in effluent. | Dioxins may be present in effluent solids. | nih.gov |

| Membrane Bioreactor (MBR) | High solid retention time; membrane filtration for complete solids removal. | Excellent; capable of perfect removal. | Dioxin concentrations typically below detection limits. | nih.gov |

Regulatory limits for dioxins in wastewater effluent are often set at extremely low levels, in the range of picograms per liter (pg/L), necessitating the use of such advanced treatment technologies for compliance. ca.gov

Sewage Sludge Treatment and Disposal Considerations for Dioxin Contamination

Thermal Treatment Technologies

High-temperature processes are considered among the most effective methods for the destruction of persistent organic pollutants like dioxins. clu-in.orgwho.int

Incineration: This is a well-established technology for the complete destruction of dioxins in sewage sludge. clu-in.org The process involves the combustion of sludge at high temperatures, typically exceeding 850°C, to break down the organic compounds into less harmful substances like carbon dioxide, water, and inorganic ash. who.int For highly chlorinated and stable compounds, temperatures of 1000°C or more may be necessary for effective destruction. who.int

Thermal Desorption: This process uses heat to vaporize contaminants from the sludge matrix without incinerating the sludge itself. The volatilized contaminants are then treated in a separate unit, often an afterburner, where they are destroyed at high temperatures. This method can be effective for separating dioxins from the sludge, thereby reducing the volume of contaminated material requiring more intensive treatment.

Biological Treatment Approaches

Bioremediation utilizes microorganisms to break down hazardous substances into less toxic or non-toxic compounds. This approach is considered a more environmentally sustainable and cost-effective alternative to thermal treatments. neptjournal.com

Anaerobic Digestion: This process involves the breakdown of organic matter by microorganisms in the absence of oxygen. While primarily used for sludge stabilization and biogas production, research has shown that some chlorinated dioxins can be reductively dechlorinated under anaerobic conditions by specific bacteria, such as those from the genus Dehalococcoides. nih.gov This process can transform highly chlorinated dioxins into less chlorinated and generally less toxic congeners, which may be more amenable to further aerobic degradation. nih.govresearchgate.net